Cas no 84341-13-9 (8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one)
![8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/84341-13-9x500.png)
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 8-氯-3H,4H-吡啶并[3,4-D]嘧啶-4-酮
- 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
- 8-Chloropyrido[3,4-d]pyrimidin-4-ol
- 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
- 8-Chloropyrido[3,4-d]pyrimidin-4(1H)-one
- 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
- BUERZTTWXDSSIY-UHFFFAOYSA-N
- AK336812
- 8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
- Pyrido[3,4-d]pyrimidin-4(1H)-one, 8-chloro-
- 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (ACI)
- Pyrido[3,4-d]pyrimidin-4(1H)-one, 8-chloro- (9CI)
- EN300-254130
- MFCD29059302
- SCHEMBL16128759
- SCHEMBL22589656
- AKOS027335407
- CS-0136600
- F30981
- Z1198235070
- AKOS005208046
- CHEMBL3775730
- 84341-13-9
- DS-12504
- DA-41237
-
- MDL: MFCD09863961
- インチ: 1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
- InChIKey: BUERZTTWXDSSIY-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(N=CC=2)Cl)NC=N1
計算された属性
- 精确分子量: 181.0042895g/mol
- 同位素质量: 181.0042895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 54.4
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB461692-1 g |
8-Chloropyrido[3,4-d]pyrimidin-4-ol, 95%; . |
84341-13-9 | 95% | 1g |
€739.00 | 2023-04-21 | |
Enamine | EN300-254130-0.5g |
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 0.5g |
$484.0 | 2024-06-19 | |
Enamine | EN300-254130-10.0g |
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 10.0g |
$3144.0 | 2024-06-19 | |
Enamine | EN300-254130-0.1g |
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 0.1g |
$215.0 | 2024-06-19 | |
Alichem | A029196671-25g |
8-Chloropyrido[3,4-d]pyrimidin-4-ol |
84341-13-9 | 95% | 25g |
$6271.20 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH752-1g |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 1g |
4216.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH752-200mg |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 200mg |
1376.0CNY | 2021-07-14 | |
abcr | AB461692-250 mg |
8-Chloropyrido[3,4-d]pyrimidin-4-ol, 95%; . |
84341-13-9 | 95% | 250mg |
€402.20 | 2023-04-21 | |
eNovation Chemicals LLC | Y1014203-250mg |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 250mg |
$275 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXH183-5G |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
84341-13-9 | 95% | 5g |
¥ 12,137.00 | 2023-04-13 |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
2.1 -
Synthetic Circuit 3
2.1 -
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 1.5 h, rt
2.1 Solvents: Triethyl orthoformate ; 18 h, 160 °C; 160 °C → rt
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Raw materials
- 3-Amino-2-chloroisonicotinamide
- Carbamic acid, (ethoxymethylene)-, ethyl ester
- 2-Chloro-3-aminoisonicotinic Acid
- 2-chloropyridin-3-amine
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Preparation Products
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-oneに関する追加情報
8-Chloro-3H-Pyrido[3,4-d]Pyrimidin-4-One: A Comprehensive Overview
The compound CAS No 84341-13-9, also known as 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, is a structurally unique heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridopyrimidinones, which are known for their diverse biological activities and applications in drug discovery. The molecular structure of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one consists of a pyridine ring fused with a pyrimidine ring, featuring a chlorine substituent at the 8-position and a ketone group at the 4-position. These structural features contribute to its intriguing chemical properties and biological functions.
Recent studies have highlighted the importance of heterocyclic compounds like 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one in medicinal chemistry. Researchers have explored its potential as a lead compound for the development of new therapeutic agents. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential application in treating chronic inflammatory diseases. Additionally, studies on its interaction with various biological targets, such as protein kinases and enzymes, have provided valuable insights into its mechanism of action.
The synthesis of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, improving yield and purity. These improvements are crucial for scaling up production to meet the demands of preclinical and clinical studies.
In terms of pharmacokinetics, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one has been shown to exhibit moderate solubility and permeability, which are essential for its bioavailability. Preclinical studies in animal models have demonstrated that it has a favorable safety profile with minimal toxicity at therapeutic doses. These findings further support its potential as a drug candidate for various therapeutic areas.
The application of computational chemistry tools has significantly enhanced our understanding of the molecular interactions of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. Molecular docking studies have revealed that it can bind effectively to key residues in target proteins, providing a rational basis for its biological activity. Furthermore, quantum chemical calculations have shed light on its electronic structure and reactivity, paving the way for further optimization of its properties.
In conclusion, CAS No 84341-13-9, or 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, represents a valuable addition to the arsenal of heterocyclic compounds with potential therapeutic applications. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a promising candidate for future drug development efforts. Continued research into its properties and mechanisms will undoubtedly unlock new opportunities for harnessing its full potential in medicine and beyond.
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